molecular formula C17H17FN2O3 B1328717 [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-83-8

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

Cat. No.: B1328717
CAS No.: 1142204-83-8
M. Wt: 316.33 g/mol
InChI Key: ZVWDZIRAQPOELO-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid represents a sophisticated member of the N-phenylglycine derivative family, characterized by its systematic nomenclature that reflects the complex structural arrangement of its constituent functional groups. The International Union of Pure and Applied Chemistry designation captures the molecule's hierarchical organization, beginning with the central acetic acid framework and extending through the phenyl-substituted amino group to the terminal fluorobenzyl moiety. The compound's Chemical Abstracts Service registry number 1142204-83-8 provides universal identification within chemical databases, while the MDL number MFCD12027623 offers additional cataloging reference for research applications.

The molecular formula C17H17FN2O3 indicates a composition of seventeen carbon atoms, seventeen hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms, resulting in a calculated molecular weight of 316.33 atomic mass units. The structural representation through the Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as O=C(O)CN(CC(NCC1=CC=CC=C1F)=O)C2=CC=CC=C2, demonstrating the intricate bonding patterns that define its three-dimensional architecture. This systematic approach to nomenclature ensures precise identification and facilitates accurate communication within the scientific community regarding this specific derivative.

The compound belongs to the broader classification of secondary amino acids, specifically those derived from glycine through N-substitution with aromatic groups. The presence of both phenyl and fluorobenzyl substituents creates a unique structural profile that distinguishes this molecule from simpler phenylglycine derivatives. The carboxylic acid functionality maintains the fundamental amino acid character, while the oxoethyl linker provides conformational flexibility that may influence biological activity patterns.

Table 1: Chemical Identity Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1142204-83-8
Molecular Formula C17H17FN2O3
Molecular Weight 316.33-316.34
MDL Number MFCD12027623
SMILES Notation O=C(O)CN(CC(NCC1=CC=CC=C1F)=O)C2=CC=CC=C2

Historical Context and Discovery

The development of this compound emerged from the broader historical context of N-phenylglycine derivative research, which gained significant momentum during the late twentieth century as pharmaceutical chemists sought to develop selective adrenoceptor modulators. The foundational work on phenylglycine derivatives as bioactive compounds can be traced to investigations into metabotropic glutamate receptor antagonists, where researchers first recognized the unique pharmacological properties associated with phenylglycine-based structures. These early studies established the importance of aromatic substitution patterns in determining receptor selectivity and potency, laying the groundwork for subsequent synthetic efforts targeting specific therapeutic applications.

The specific development of fluorinated phenylglycine derivatives represents a strategic approach to pharmaceutical optimization, where the introduction of fluorine atoms serves multiple purposes including metabolic stability enhancement and receptor binding affinity modification. Research conducted in the early 2000s demonstrated that halogen substitutions, particularly fluorine, in the phenyl ring systems of glycine derivatives could significantly increase potency and selectivity for beta-3 adrenoceptors. This discovery prompted systematic investigations into various fluorinated analogues, ultimately leading to the synthesis and characterization of compounds bearing fluorobenzyl substituents.

The emergence of this particular compound within the scientific literature reflects the continuous evolution of structure-activity relationship studies in amino acid derivative chemistry. Patent documentation and research publications from the 2010s indicate growing interest in this specific molecular architecture, with multiple research groups and pharmaceutical companies investigating its properties and potential applications. The compound's presence in multiple chemical supplier catalogs suggests successful synthetic methodologies have been developed, making it accessible for research purposes and potential therapeutic development.

The historical progression from simple phenylglycine structures to complex derivatives like this compound illustrates the sophisticated approach modern medicinal chemistry takes toward drug design. This evolution demonstrates how systematic structural modifications, guided by mechanistic understanding and structure-activity relationships, can lead to compounds with enhanced properties compared to their parent molecules.

Position within Amino Acid Derivatives

This compound occupies a distinctive position within the hierarchical classification of amino acid derivatives, representing a highly specialized member of the N-substituted glycine family. The compound's relationship to fundamental amino acid structures begins with its glycine backbone, which serves as the foundational framework upon which complex aromatic substitutions are constructed. Unlike proteinogenic amino acids that maintain relatively simple side chain structures, this derivative incorporates multiple aromatic systems and heteroatomic components that dramatically alter its chemical and biological properties.

The compound's classification as a non-proteinogenic amino acid positions it within a specialized category of molecules that, while maintaining the essential amino acid functional groups, exhibit structural features not found in naturally occurring protein constituents. This classification is particularly significant because non-proteinogenic amino acids often demonstrate unique biological activities that complement or exceed those of their natural counterparts. The presence of both carboxylic acid and amino functionalities preserves the fundamental chemical characteristics that define amino acid behavior, including zwitterionic properties and potential for peptide bond formation.

Within the broader phenylglycine derivative family, this compound represents an advanced structural evolution that incorporates multiple design elements aimed at enhancing biological activity. The dual aromatic substitution pattern, featuring both phenyl and fluorobenzyl groups, creates a unique chemical environment that distinguishes it from simpler derivatives such as N-phenylglycine or basic hydroxyphenylglycine compounds. The oxoethyl linker component introduces additional structural complexity that may influence conformational dynamics and receptor binding characteristics.

The fluorine substitution within the benzyl group represents a specific example of halogenated amino acid derivatives, a category that has gained considerable attention in pharmaceutical chemistry due to the unique properties fluorine imparts to organic molecules. Fluorinated amino acids often exhibit enhanced metabolic stability, altered electronic properties, and modified binding affinities compared to their non-halogenated analogues. This positions the compound within the specialized subset of halogenated non-proteinogenic amino acids that have shown promise in various therapeutic applications.

Table 2: Structural Classification Hierarchy

Classification Level Category Specific Designation
Primary Amino Acid Derivative Non-proteinogenic
Secondary Glycine Derivative N-substituted
Tertiary Aromatic Amino Acid Multi-aromatic
Quaternary Halogenated Derivative Fluorinated
Quinary Phenylglycine Type Dual aromatic substitution

Structural Analogues and Related Compounds

The structural landscape surrounding this compound encompasses a diverse array of related compounds that share common architectural elements while exhibiting distinct molecular variations. Within the immediate structural family, several closely related derivatives have been identified and characterized, including compounds bearing different halogen substitutions on the benzyl moiety. The 4-fluorobenzyl analogue, represented by the compound [{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid with Chemical Abstracts Service number 1142204-64-5, demonstrates how positional isomerism within the fluorine substitution pattern can create distinct molecular entities with potentially different biological properties.

Systematic variations in the aromatic substitution patterns have yielded numerous analogues that maintain the core oxoethyl-linked structure while incorporating different functional groups. The 2-furylmethyl derivative, identified as [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid with Chemical Abstracts Service number 1142204-68-9, replaces the fluorobenzyl group with a furan-containing substituent, creating a heterocyclic analogue that may exhibit altered electronic properties and biological activity. This particular variation demonstrates how the core structural framework can accommodate diverse aromatic and heteroaromatic systems.

The methoxybenzyl analogues represent another significant category of related compounds, where electron-donating methoxy groups replace the electron-withdrawing fluorine substituent. These derivatives, including both 2-methoxybenzyl and 4-methoxybenzyl variants, provide insights into how electronic effects within the aromatic system influence overall molecular properties. The presence of methoxy groups introduces additional hydrogen bonding capabilities and alters the electronic distribution within the aromatic ring system, potentially affecting receptor binding characteristics and metabolic stability.

Chlorinated analogues within this structural family offer additional perspectives on halogen effects in amino acid derivative chemistry. The dichlorobenzyl derivatives, including both 2,4-dichlorobenzyl and 3,4-dichlorobenzyl substituted compounds, demonstrate how multiple halogen substitutions can dramatically alter molecular properties compared to the mono-fluorinated parent structure. These compounds provide valuable structure-activity relationship data for understanding how halogen type, number, and positioning influence biological activity.

The broader phenylglycine derivative family includes simpler structures such as N-phenylglycine itself, which lacks the complex oxoethyl-linked substituent but maintains the fundamental N-aromatic substitution pattern. These simpler analogues serve as important reference compounds for understanding how structural elaboration affects biological properties. Additionally, hydroxylated phenylglycine derivatives, including 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine, represent naturally occurring variants that have been extensively studied in the context of antibiotic biosynthesis and peptide natural products.

Table 3: Structural Analogues and Variants

Compound Type Representative Structure CAS Number Key Structural Difference
4-Fluorobenzyl Analogue [{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid 1142204-64-5 Para-fluorine positioning
Furyl Derivative [{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid 1142204-68-9 Heterocyclic substitution
Methoxybenzyl Variant [{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid 1142204-72-5 Electron-donating group
Dichlorobenzyl Analogue [{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid 1142204-45-2 Multiple halogen substitution
Parent Phenylglycine N-Phenylglycine Not applicable Simplified structure

Properties

IUPAC Name

2-(N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-15-9-5-4-6-13(15)10-19-16(21)11-20(12-17(22)23)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWDZIRAQPOELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163350
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
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Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-83-8
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
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URL https://commonchemistry.cas.org/detail?cas_rn=1142204-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[[(2-fluorophenyl)methyl]amino]-2-oxoethyl]-N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis of [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid generally follows a sequence of key steps:

  • 1.1 Formation of the 2-Fluorobenzylamine Intermediate
    The initial step involves synthesizing the 2-fluorobenzylamine intermediate. This is typically achieved by reacting 2-fluorobenzyl chloride with ammonia or a suitable amine source under controlled temperature and solvent conditions. The nucleophilic substitution reaction replaces the chloride with an amino group, yielding the fluorobenzylamine derivative.

  • 1.2 Coupling with the Phenyl Group
    The fluorobenzylamine intermediate is then coupled with a phenyl-containing moiety. This step often involves nucleophilic substitution or condensation reactions where the amine reacts with a phenyl halide or activated phenyl derivative in the presence of a base catalyst. This coupling forms the core structure linking the fluorobenzyl and phenyl groups.

  • 1.3 Introduction of the Aminoacetic Acid Moiety
    The final synthetic step introduces the aminoacetic acid group, typically through a condensation reaction with glycine or a glycine derivative. This reaction can be conducted under acidic or basic conditions to facilitate the formation of the amide bond, completing the target molecule.

Detailed Experimental Procedure

A representative experimental synthesis reported involves the following:

Step Reagents & Conditions Description
1 2-Fluorobenzyl chloride, ammonia, solvent (e.g., ethanol), controlled temperature Formation of 2-fluorobenzylamine via nucleophilic substitution
2 Phenyl halide (e.g., bromobenzene), base (e.g., potassium carbonate), solvent (e.g., DMSO), moderate heating Coupling of fluorobenzylamine with phenyl group
3 Glycine or glycine derivative, acidic/basic catalyst, solvent (e.g., water or ethanol), reflux Condensation to form aminoacetic acid moiety

After each step, purification is typically performed by extraction, washing, drying over anhydrous magnesium sulfate, solvent removal under reduced pressure, and chromatographic purification (e.g., column chromatography using petroleum ether/ethyl acetate mixtures).

Reaction Conditions and Optimization

  • Temperature: Reactions are generally conducted at mild to moderate temperatures (25–80 °C) to optimize yield and minimize side reactions. For example, the initial substitution is often performed at room temperature to 35 °C, while coupling and condensation steps may require reflux conditions.

  • Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used to facilitate nucleophilic substitution and condensation reactions.

  • Catalysts and Bases: Potassium carbonate is frequently employed as a base to deprotonate amines and facilitate nucleophilic attack. Acidic or basic catalysts are used in condensation steps to promote amide bond formation.

  • Purification: Column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 5:1 ratio) is effective for isolating the pure compound.

Crystallographic and Structural Data

Crystallographic studies provide insight into the molecular structure and purity of the synthesized compound. Atomic coordinates and displacement parameters confirm the expected geometry and functional group positioning, which are critical for verifying successful synthesis.

Atom x Coordinate y Coordinate z Coordinate Isotropic Displacement (Uiso)
O1 0.13907(9) 0.21053(4) 0.96057(10) 0.0208(2)
C1 0.24833(12) 0.24545(6) 0.90922(13) 0.0189(3)
F 0.49913(10) 0.09392(4) 0.71310(9) 0.0345(2)

Note: Values are from X-ray crystallography data confirming the molecular structure.

Industrial Production Considerations

For scale-up and industrial production, the synthetic route is optimized to improve yield, purity, and cost-effectiveness:

  • Use of high-efficiency catalysts to accelerate reaction rates.
  • Controlled reaction environments (temperature, pressure) to minimize by-products.
  • Advanced purification techniques such as recrystallization and preparative chromatography.
  • Continuous flow synthesis may be employed for better process control.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Outcome
1 Nucleophilic substitution 2-Fluorobenzyl chloride, ammonia Room temp to 35 °C, ethanol 2-Fluorobenzylamine intermediate
2 Nucleophilic substitution/coupling Fluorobenzylamine, phenyl halide, K2CO3 50–80 °C, DMSO Coupled intermediate
3 Condensation Coupled intermediate, glycine Reflux, acidic/basic catalyst Final aminoacetic acid compound

Research Findings and Notes

  • The presence of the fluorine atom in the benzyl group enhances the compound’s chemical stability and biological activity, influencing the choice of reaction conditions to preserve this functionality.
  • The aminoacetic acid moiety introduction is critical for biological activity and requires careful control of pH and temperature to avoid hydrolysis or side reactions.
  • Purification steps are essential to remove unreacted starting materials and side products, ensuring high purity for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amine groups

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound has potential applications in drug development. Its structure allows for the modification of pharmacokinetic and pharmacodynamic properties, making it a candidate for the design of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in the substituents on the benzyl group and the acetamide core. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid 2-Fluorobenzyl C₁₇H₁₆FN₃O₃ 345.33 Fluorine (electron-withdrawing) enhances metabolic stability and lipophilicity .
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid (ALA-D393719) 2,4-Dichlorobenzyl C₁₇H₁₆Cl₂N₂O₃ 367.23 Chlorine substituents increase molecular weight and hydrophobicity; may enhance target affinity .
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)(phenyl)amino)acetic acid 3,4-Dimethoxybenzyl C₁₉H₂₂N₂O₅ 358.39 Methoxy groups improve solubility but reduce membrane permeability .
2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid Pyrrolidinone C₁₄H₁₇N₃O₅ 307.31 Cyclic amide introduces conformational rigidity, potentially enhancing selectivity .

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) improve resistance to oxidative metabolism compared to electron-donating groups (e.g., OMe) .
  • Halogenated analogs (F, Cl) exhibit higher logP values, favoring blood-brain barrier penetration, whereas polar groups (e.g., methoxy) enhance aqueous solubility .

Yield Trends :

  • Fluorinated and chlorinated derivatives often achieve ~50–65% yields due to favorable reactivity of halogenated amines .
  • Methoxy-substituted analogs may show lower yields (~42–47% ) due to steric hindrance .

Key Insights :

  • Fluorine’s small size and electronegativity may improve binding to targets with sterically constrained active sites (e.g., kinases) compared to bulkier substituents .
  • Chlorinated analogs exhibit broader antimicrobial activity, likely due to increased membrane disruption .

Biological Activity

[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid (CAS Number: 1142204-83-8) is an organic compound featuring a fluorobenzyl group, an amino group, and a phenyl group. This unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H17FN2O3
  • Molecular Weight : 316.34 g/mol
  • Functional Groups : Amino, carboxylic acid, and fluorobenzyl moieties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and carboxylic acid groups facilitates binding to active sites on enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to significant changes in cellular processes and biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. The inhibition mechanism often involves competitive binding at the enzyme's active site, which can be crucial in therapeutic applications where modulation of enzyme activity is desired.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 and HT-29 cells. These findings indicate that this compound may possess similar potential, warranting further investigation into its anticancer efficacy.

Anti-inflammatory Effects

Compounds with structural similarities have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production. This suggests that this compound could also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
[{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acidChlorine instead of FluorineModerate anticancer activity
[{2-[(2-Bromobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acidBromine instead of FluorineAntioxidant properties
[{2-[(2-Iodobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acidIodine instead of FluorineEnhanced enzyme inhibition

The presence of the fluorine atom in this compound imparts unique stability and reactivity compared to its halogenated counterparts, potentially enhancing its biological activity.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated several derivatives similar to this compound for their cytotoxic effects on cancer cell lines. Results indicated that modifications in the substituent groups significantly influenced the potency against cancer cells, highlighting the importance of structural optimization in drug design .
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with target enzymes involved in metabolic pathways. The findings suggested that these compounds could effectively inhibit enzyme activity, supporting their potential therapeutic applications .
  • Anti-inflammatory Research : Research has shown that structurally related compounds can inhibit inflammatory pathways by modulating cytokine release in vitro, indicating that this compound may also provide similar benefits .

Q & A

Q. What synthetic strategies are recommended for synthesizing [{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid?

The synthesis typically involves multi-step reactions, including amide bond formation and ester hydrolysis. A validated approach involves:

  • Step 1 : Condensation of 2-fluorobenzylamine with a keto-ester intermediate (e.g., ethyl 2-oxo-2-phenylacetate) under reflux in anhydrous conditions to form the primary amide linkage.
  • Step 2 : Subsequent reaction with glycine or a glycine derivative to introduce the acetic acid moiety.
  • Step 3 : Acidic or basic hydrolysis of the ester group to yield the final carboxylic acid.
    Reaction monitoring via TLC and purification via recrystallization (e.g., methanol/water mixtures) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the connectivity of the 2-fluorobenzyl, phenyl, and acetamide groups. Key signals include:
    • δ ~7.2–7.5 ppm (aromatic protons).
    • δ ~4.2–4.5 ppm (methylene groups adjacent to the amide).
    • δ ~170–175 ppm (carbonyl carbons) in 13C NMR .
  • FT-IR : Peaks at ~1650–1680 cm⁻¹ (C=O stretch of amides) and ~3200–3350 cm⁻¹ (N-H stretch).
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents (e.g., fluorobenzyl vs. non-fluorinated analogs)?

  • Systematic Variation : Compare yields of derivatives with electron-withdrawing (e.g., -F) vs. electron-donating groups. For example, fluorinated analogs may exhibit lower yields due to steric hindrance or reduced nucleophilicity at the amine site.
  • Mechanistic Analysis : Use DFT calculations to evaluate the energy barriers of key steps (e.g., amide bond formation). Substituents altering electron density on the benzyl group can impact reaction kinetics .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) or catalysts (e.g., HOBt/EDC for amide coupling) to improve efficiency .

Q. What computational methods are suitable for predicting biological interactions of this compound?

  • Molecular Docking : Screen against target proteins (e.g., enzymes involved in glucose metabolism or inflammation) using software like AutoDock Vina. Focus on the acetamide and fluorobenzyl moieties as potential binding motifs .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs. For instance, the 2-fluorobenzyl group may enhance membrane permeability compared to non-halogenated derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • In Vitro Assays : Test inhibition of α-glucosidase or COX-2 enzymes, leveraging the acetamide group’s potential as a hydrogen-bond donor. Use fluorogenic substrates for real-time activity monitoring .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target biomolecules.
  • Metabolic Profiling : Use LC-MS to track metabolites in cell lysates, identifying hydrolysis products (e.g., free acetic acid derivatives) .

Methodological Notes

  • Synthesis Reproducibility : Ensure strict anhydrous conditions during amide coupling to avoid side reactions. Reagent-grade solvents and inert atmospheres (N2/Ar) are recommended .
  • Data Interpretation : Cross-validate NMR assignments with DEPT-135 or HSQC experiments to distinguish overlapping signals in complex spectra .
  • Ethical Considerations : Adhere to biosafety protocols when testing biological activity, particularly for fluorinated compounds with unknown toxicity profiles .

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